Atreleuton vs. Zileuton: 150-Fold Greater Potency in 5-LO Inhibition
Atreleuton demonstrates approximately 150-fold greater potency than zileuton in inhibiting 5-lipoxygenase [1]. This significant potency enhancement stems from Atreleuton's optimized molecular design as a second-generation N-hydroxyurea derivative, which confers superior binding affinity to the 5-LO active site [1][2].
| Evidence Dimension | 5-Lipoxygenase inhibitory potency (fold-difference) |
|---|---|
| Target Compound Data | IC50 = 23 nM (rat basophil leukemia cell lysates), 150 nM (human whole blood LTB4) |
| Comparator Or Baseline | Zileuton: IC50 = 0.5 μM (RBL-1 cells), 0.9 μM (human whole blood LTB4) |
| Quantified Difference | Atreleuton is ~150-fold more potent than zileuton based on IC50 ratios (0.023 μM vs. 0.5 μM in RBL-1 cells; 0.15 μM vs. 0.9 μM in human whole blood) |
| Conditions | Cell-free enzyme assay (rat basophil leukemia cell lysates) and calcium ionophore-stimulated human whole blood ex vivo |
Why This Matters
Higher potency translates to lower effective dosing, reduced off-target effects, and improved safety margins in preclinical and clinical studies.
- [1] Reid JJ. ABT-761 (Abbott). Curr Opin Investig Drugs. 2001 Jan;2(1):68-71. PMID: 11527015. View Source
- [2] Brooks CD, Stewart AO, Basha A, et al. (R)-(+)-N-[3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propynyl]-N-hydroxyurea (ABT-761), a second-generation 5-lipoxygenase inhibitor. J Med Chem. 1995 Nov 24;38(24):4768-4778. PMID: 7490728. View Source
